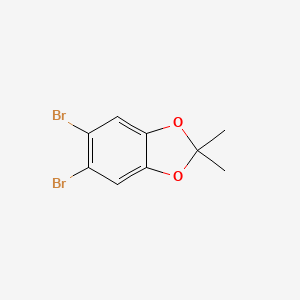
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by its two bromine atoms attached to a benzodioxole ring, which is further substituted with two methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole typically involves the bromination of 2,2-dimethyl-1,3-benzodioxole. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves:
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.
Aplicaciones Científicas De Investigación
5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator .
Comparación Con Compuestos Similares
When compared to similar compounds, 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole stands out due to its unique structural features:
Similar Compounds: Compounds such as 4,5-dibromobenzene-1,2-diol and 1,2-dibromo-4,5-dimethylbenzene share structural similarities but differ in their substitution patterns and reactivity.
Propiedades
Número CAS |
114414-23-2 |
|---|---|
Fórmula molecular |
C9H8Br2O2 |
Peso molecular |
307.97 g/mol |
Nombre IUPAC |
5,6-dibromo-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H8Br2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3 |
Clave InChI |
OIZDJNUXYCYWEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC(=C(C=C2O1)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


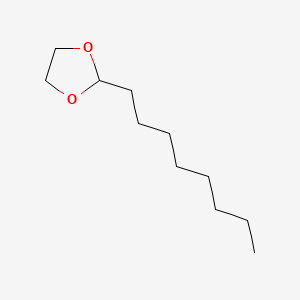
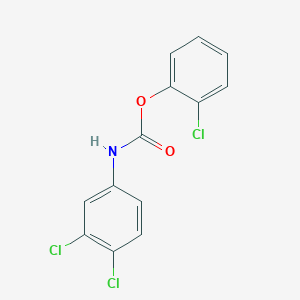
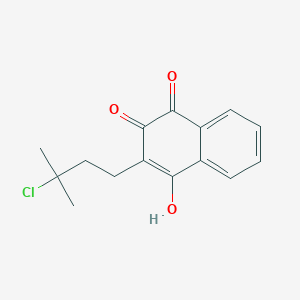
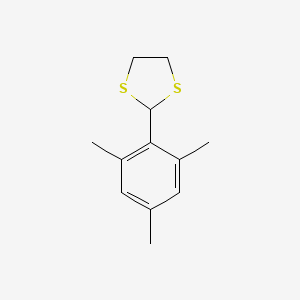

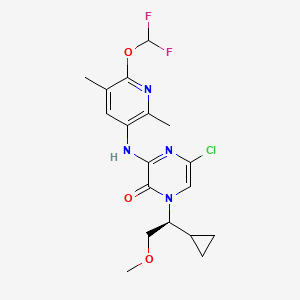


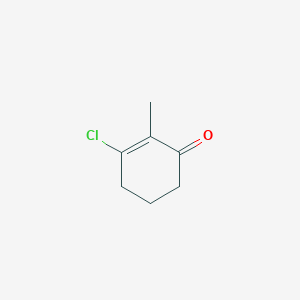




![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
